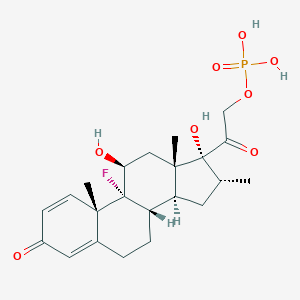
デキサメタゾンリン酸
概要
説明
デキサメタゾンリン酸エステルは、強力な抗炎症作用と免疫抑制作用を有するコルチコステロイドの一種である合成グルココルチコイドです。 様々な炎症性疾患や自己免疫疾患の治療、ならびに特定の種類の癌治療にしばしば用いられます .
2. 製法
合成経路および反応条件: デキサメタゾンリン酸エステルの調製は、デキサメタゾン酢酸エポキシドから開始され、いくつかの段階を必要とします。 このプロセスには、開環反応、再結晶、塩基触媒による加水分解、ピロリン酸塩化物エステル化、そして中和による塩形成が含まれます .
工業生産方法: 工業現場では、デキサメタゾンリン酸エステルは、原料と補助物質を水に溶解し、無菌ろ過を行って安定性を確保し、加水分解を防いで合成されます . キシリトールとエデト酸二ナトリウムの使用は、加水分解を抑制し、化合物の安定性を維持するのに役立ちます .
科学的研究の応用
Dexamethasone phosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various corticosteroid derivatives.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Widely used in the treatment of inflammatory and autoimmune diseases, as well as in cancer therapy
Industry: Incorporated into drug delivery systems to enhance bone formation and tissue engineering
作用機序
デキサメタゾンリン酸エステルは、グルココルチコイド受容体に結合し、炎症促進シグナルを阻害し、抗炎症シグナルを促進することによって作用します . この相互作用は、免疫応答と炎症の抑制につながります。 分子標的としては、炎症性経路に関与する様々なサイトカインや転写因子があります .
類似化合物:
プレドニゾン: 同じ適応症で使用される別のグルココルチコイドですが、効力と副作用のプロフィールが異なります.
コルチゾン: デキサメタゾンリン酸エステルよりも効力が弱く、軽度の炎症性疾患に使用されます.
トリアムシノロン: 抗炎症作用が類似した局所用コルチコステロイド.
独自性: デキサメタゾンリン酸エステルは、他のコルチコステロイドと比較して、その高い効力と作用時間の長さで独特です。 プレドニゾロンよりも有意に効力が強く、より幅広い用途があります .
生化学分析
Biochemical Properties
Dexamethasone phosphate interacts with various enzymes, proteins, and other biomolecules. It is the substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by dexamethasone phosphate when it is persistently administered, resulting in auto-induction . This interaction influences the biochemical reactions involving dexamethasone phosphate.
Cellular Effects
Dexamethasone phosphate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells and blocks CD28-mediated cell cycle entry and differentiation .
Molecular Mechanism
The molecular mechanism of action of dexamethasone phosphate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone. Dexamethasone phosphate is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dexamethasone phosphate change over time. Studies have shown that dexamethasone phosphate exhibits time-dependent pharmacokinetics . It also has been observed that the presence of dexamethasone phosphate in DMPC monolayers makes them more compressible and less reflective, induces the appearance of aggregates, and suppresses the Liquid Expanded/Liquid Condensed (LE/LC) phase transition .
Dosage Effects in Animal Models
The effects of dexamethasone phosphate vary with different dosages in animal models. Low-dose dexamethasone phosphate lessens injury and enhances the recovery process in animal models of TBI by reducing neuroinflammation and promoting neuroprotective mechanisms .
Metabolic Pathways
Dexamethasone phosphate is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and corticosteroid 11-beta-dehydrogenase isozymes . It also affects metabolic flux or metabolite levels .
Transport and Distribution
Dexamethasone phosphate is transported and distributed within cells and tissues. It is a water-soluble inorganic ester of dexamethasone, which produces a rapid response even when injected intramuscularly .
Subcellular Localization
It is known that dexamethasone, the active form of dexamethasone phosphate, primarily localizes to the cytoplasm where it binds to the glucocorticoid receptor . This binding triggers a cascade of events leading to the translocation of the receptor to the nucleus and the regulation of gene transcription .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dexamethasone phosphate involves several steps, starting from dexamethasone acetate epoxide. The process includes ring-opening reactions, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and salt formation through neutralization .
Industrial Production Methods: In industrial settings, dexamethasone phosphate is synthesized by dissolving raw materials and auxiliary substances in water, followed by aseptic filtration to ensure stability and prevent hydrolysis . The use of xylitol and disodium edetate helps control hydrolysis and maintain the compound’s stability .
化学反応の分析
反応の種類: デキサメタゾンリン酸エステルは、次のような様々な化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: ある原子または原子団を別の原子または原子団と交換することを含む。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、比色検出のためのフルオラニルと、再結晶のための様々な溶媒が含まれます .
主な生成物: これらの反応から生成される主な生成物には、デキサメタゾンの誘導体やその他のコルチコステロイドが含まれます .
4. 科学研究への応用
デキサメタゾンリン酸エステルは、科学研究において幅広い用途があります。
化学: 様々なコルチコステロイド誘導体の合成に使用されます。
生物学: 細胞シグナル伝達や遺伝子発現に関する研究に用いられます。
類似化合物との比較
Prednisone: Another glucocorticoid used for similar indications but with different potency and side effect profiles.
Cortisone: Less potent than dexamethasone phosphate and used for milder inflammatory conditions.
Triamcinolone: A topical corticosteroid with similar anti-inflammatory properties.
Uniqueness: Dexamethasone phosphate is unique due to its high potency and long duration of action compared to other corticosteroids. It is significantly more potent than prednisolone and has a broader range of applications .
特性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047430 | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-93-6 | |
| Record name | Dexamethasone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BP70L44PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



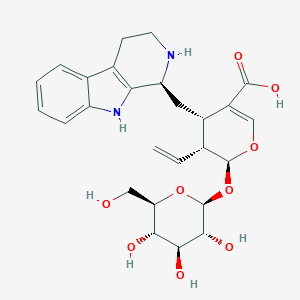
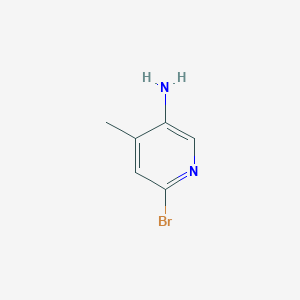
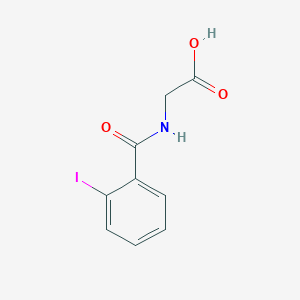
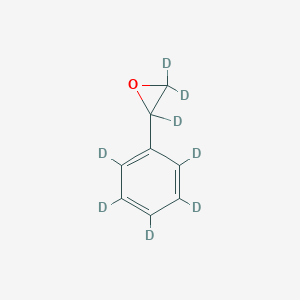
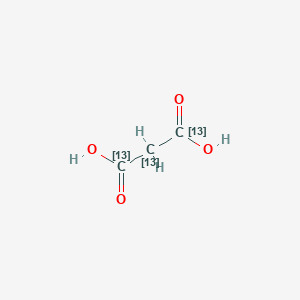

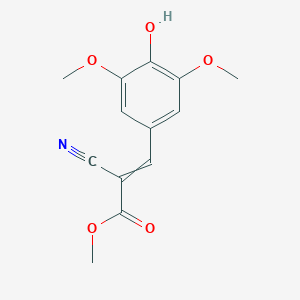

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
![Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-](/img/structure/B127246.png)
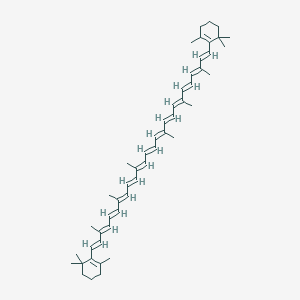
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)

